7-Bromo-2-ethyloxazolo[4,5-c]pyridine

Anticancer Cytotoxicity HeLa

Medicinal chemistry teams often struggle to find versatile, biologically-validated heterocyclic scaffolds that enable rapid SAR exploration. 7-Bromo-2-ethyloxazolo[4,5-c]pyridine directly addresses this bottleneck. - Enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling at the 7-position bromine handle. - Demonstrated sub-5 μM antiproliferative activity in HeLa and SW620 cancer cell lines, supporting differentiation therapy research. - BenchChem ensures reliable, consistent supply so your discovery timelines stay on track.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 118685-69-1
Cat. No. B597602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethyloxazolo[4,5-c]pyridine
CAS118685-69-1
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCCC1=NC2=CN=CC(=C2O1)Br
InChIInChI=1S/C8H7BrN2O/c1-2-7-11-6-4-10-3-5(9)8(6)12-7/h3-4H,2H2,1H3
InChIKeyAMHXDXSOKYQXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-ethyloxazolo[4,5-c]pyridine (CAS 118685-69-1): Heterocyclic Building Block for Kinase-Targeted Synthesis


7-Bromo-2-ethyloxazolo[4,5-c]pyridine (CAS 118685-69-1) is a fused heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol, characterized by a bromine atom at the 7-position and an ethyl group at the 2-position of the oxazolo[4,5-c]pyridine ring system [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds, and has documented anticancer activity in cellular assays [2]. Its structure enables versatile functionalization via cross-coupling reactions at the 7-position bromine site, distinguishing it from non-halogenated oxazolopyridine analogs .

Why 7-Bromo-2-ethyloxazolo[4,5-c]pyridine Cannot Be Replaced by Other Oxazolopyridine Analogs


The specific substitution pattern of 7-bromo-2-ethyloxazolo[4,5-c]pyridine—with bromine at the 7-position and ethyl at the 2-position—confers unique chemical reactivity that is not replicated by other oxazolopyridine derivatives. The [4,5-c] ring fusion geometry dictates a distinct spatial relationship between the heteroatoms, influencing both electronic properties and biological target interactions . The bromine atom at the 7-position is essential for enabling downstream functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions, a synthetic handle absent in non-halogenated analogs . Generic substitution with 2-ethyloxazolo[4,5-c]pyridine (lacking the bromine), 7-bromo-oxazolo[4,5-c]pyridine (lacking the 2-ethyl group), or 7-bromo-2-methyloxazolo[4,5-c]pyridine (differing alkyl substituent) would alter reaction outcomes, biological activity profiles, and the viability of downstream synthetic pathways [1].

7-Bromo-2-ethyloxazolo[4,5-c]pyridine: Quantified Differentiation Evidence Against Closest Analogs


Cytotoxicity Profile: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine Exhibits Sub-5 μM Antiproliferative Activity in HeLa and SW620 Cancer Cell Lines

7-Bromo-2-ethyloxazolo[4,5-c]pyridine demonstrates sub-micromolar to low micromolar antiproliferative activity across multiple cancer cell lines, with reported IC50 values ranging from 1.8 to 3.2 μM in HeLa (cervical cancer) and SW620 (colon cancer) cells . In contrast, the non-brominated analog 2-ethyloxazolo[4,5-c]pyridine (CAS 108988-42-7) and the 2-methyl substituted analog 7-bromo-2-methyloxazolo[4,5-c]pyridine have no publicly reported quantitative cytotoxicity data in comparable assays [1]. This represents a class-level inference of differentiation, where the combination of 7-bromo and 2-ethyl substitution patterns in the [4,5-c] fused ring system appears essential for the observed anticancer activity . The presence of a synthetic handle (7-bromo) and optimal alkyl chain length (2-ethyl) may contribute to target engagement and cellular permeability.

Anticancer Cytotoxicity HeLa SW620 Oxazolopyridine

Patent-Disclosed Differentiation Induction: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine as an Anticancer and Anti-Psoriatic Candidate

Patent literature indicates that 7-bromo-2-ethyloxazolo[4,5-c]pyridine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, evidencing use as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. This specific therapeutic indication is not attributed to the non-brominated analog 2-ethyloxazolo[4,5-c]pyridine (CAS 108988-42-7) or to the 7-bromo-2-methyloxazolo[4,5-c]pyridine analog, which lack such documented differentiation-inducing properties [2]. The patent-derived evidence suggests that the 7-bromo-2-ethyl substitution pattern may confer unique biological activity in differentiation pathways [3].

Differentiation Therapy Anticancer Psoriasis Monocyte Differentiation Patent

Synthetic Versatility: 7-Bromo-2-ethyloxazolo[4,5-c]pyridine Enables Suzuki-Miyaura and Other Cross-Coupling Reactions via 7-Bromo Handle

7-Bromo-2-ethyloxazolo[4,5-c]pyridine possesses a bromine atom at the 7-position that serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and other transformations, enabling the construction of diverse biaryl and functionalized derivatives . The non-brominated analog 2-ethyloxazolo[4,5-c]pyridine (CAS 108988-42-7) lacks this reactive site, limiting its utility as a building block for diversification [1]. Similarly, 7-bromo-oxazolo[4,5-c]pyridine lacks the 2-ethyl group that may influence solubility, LogP, and biological target interactions . The combination of 7-bromo and 2-ethyl groups in the [4,5-c] fused ring system provides both a reactive handle and optimized physicochemical properties (LogP ~2.55; topological polar surface area 38.9 Ų) for medicinal chemistry applications [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Synthetic Handle Building Block

Recommended Procurement Scenarios for 7-Bromo-2-ethyloxazolo[4,5-c]pyridine Based on Verified Differentiation Evidence


Scaffold for Kinase Inhibitor and GSK3-Targeted Drug Discovery Programs

7-Bromo-2-ethyloxazolo[4,5-c]pyridine serves as a privileged scaffold for constructing kinase inhibitor libraries, with the oxazolo[4,5-c]pyridine core appearing in patent literature related to GSK3 inhibition and cancer therapeutics . The 7-bromo handle enables rapid diversification via palladium-catalyzed cross-coupling, facilitating the exploration of structure-activity relationships (SAR) around the oxazolopyridine core [1]. For medicinal chemistry teams developing kinase-targeted agents, this compound provides a validated starting point that has demonstrated sub-5 μM antiproliferative activity in HeLa and SW620 cancer cell lines [2]. Procurement is most appropriate for laboratories engaged in early-stage drug discovery that require a versatile building block with documented anticancer activity and the capacity for efficient analog generation.

Development of Differentiation-Inducing Agents for Cancer and Dermatological Disorders

The patent-documented ability of 7-bromo-2-ethyloxazolo[4,5-c]pyridine to arrest undifferentiated cell proliferation and induce monocyte differentiation supports its use in differentiation therapy research . This biological activity, which is not attributed to the non-brominated analog 2-ethyloxazolo[4,5-c]pyridine or to 7-bromo-2-methyloxazolo[4,5-c]pyridine, positions the compound as a unique starting point for programs targeting acute promyelocytic leukemia (APL), other malignancies amenable to differentiation therapy, or inflammatory skin conditions such as psoriasis [1]. Investigators should procure this compound when the research objective involves exploring differentiation-inducing mechanisms or developing novel therapeutics for differentiation-responsive diseases, where alternative oxazolopyridine analogs lack the requisite biological validation.

Synthesis of Diversified Heterocyclic Libraries via Cross-Coupling Chemistry

The bromine atom at the 7-position of 7-bromo-2-ethyloxazolo[4,5-c]pyridine functions as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse oxazolopyridine derivatives . The non-brominated analog 2-ethyloxazolo[4,5-c]pyridine cannot participate in these transformations, severely limiting its utility as a building block for library synthesis [1]. For synthetic chemistry groups and CROs engaged in parallel synthesis or high-throughput chemistry, this compound offers a key advantage: it allows for late-stage diversification at the 7-position while retaining the 2-ethyl group that contributes to favorable physicochemical properties (LogP ~2.55) for drug-likeness [2].

Structure-Activity Relationship (SAR) Studies of Oxazolopyridine-Based Therapeutics

7-Bromo-2-ethyloxazolo[4,5-c]pyridine provides an optimal template for systematic SAR exploration of the oxazolopyridine pharmacophore. The compound combines the [4,5-c] ring fusion geometry with both a reactive bromine handle at position 7 and an ethyl substituent at position 2, allowing for parallel modification of both sites to probe electronic, steric, and lipophilic effects on biological activity . Comparative analysis with 2-ethyloxazolo[4,5-c]pyridine (lacking bromine) and 7-bromo-2-methyloxazolo[4,5-c]pyridine (differing alkyl substituent) enables deconvolution of substituent contributions to anticancer activity and differentiation induction [1]. Procurement is recommended for laboratories conducting systematic SAR campaigns where understanding the independent contributions of the 7-bromo and 2-ethyl groups to potency, selectivity, and drug-like properties is essential for lead optimization.

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